molecular formula C11H10ClN B8431988 2-(4-Chlorobenzyl)-1H-pyrrole CAS No. 86770-47-0

2-(4-Chlorobenzyl)-1H-pyrrole

Cat. No. B8431988
CAS RN: 86770-47-0
M. Wt: 191.65 g/mol
InChI Key: XGOXHHTWVHVHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorobenzyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorobenzyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86770-47-0

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,13H,8H2

InChI Key

XGOXHHTWVHVHDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat 20 g of 2-(4-chlorobenzoyl)pyrrole, 15 g of hydrazine hydrate, 28 g of potassium hydroxide and 100 ml of diethylene glycol to 150° for 2 hours. Allow the mixture to cool. Dilute it with water to twice its volume. Add hydrochloric acid to it until its pH is about 3 before extracting it with diethyl ether. Free the organic phase from solvent to obtain 2-(4-chlorobenzyl)pyrrole as oil remaining behind. Dissolve the oil in 25 ml of ethanol, and add this solution dropwise to a boiling mixture of 150 ml of 20% strength hydrochloric acid and zinc amalgum (prepared from 100 g of zinc, 10 g of mercury chloride and 150 ml of 0.5 N hydrochloric acid). Then add a further 200 ml of 20% strength hydrochloric acid and 50 g of amalgam and boil the resulting reaction mixture for a further 4 hours. Allow the mixture to cool, filter it, extract the filtrate with ethyl acetate (5×200 ml), concentrate the organic solution, add 6 N sodium hydroxide solution to the concentrate until zinc salts therein dissolve, and then extract with diethyl ether. Concentrate the ether solution. Dissolve the oil remaining behind in 200 ml of ethanol and hydrogenate on Pt/C contact. Filter the catalyst from the hydrogenated product. Concentrate the filtrate and then distil the concentrate under a vacuum to obtain the title compound [b.p. 76° to 79° at 0.005 mm of Hg]. The hydrochloric melts at 190° to 192°.
Quantity
20 g
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reactant
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15 g
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reactant
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28 g
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reactant
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100 mL
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reactant
Reaction Step One
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